(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Overview
Description
This compound is a nonapeptide that mimics the natural hormone’s function in stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland . It is primarily used in scientific research and clinical applications related to reproductive health.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to ensure efficient coupling . After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of (Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
(Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH primarily undergoes peptide bond formation and cleavage reactions. It is stable under physiological conditions but can be hydrolyzed by proteolytic enzymes.
Common Reagents and Conditions
Coupling Reagents: DIC, HOBt
Cleavage Reagents: TFA for deprotection and cleavage from the resin
Purification: HPLC for final product purification
Major Products Formed
The major product formed from the synthesis of (Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH is the nonapeptide itself. During degradation, smaller peptide fragments and individual amino acids are produced .
Scientific Research Applications
(Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and degradation.
Biology: Investigated for its role in regulating reproductive hormones and its effects on the pituitary gland.
Industry: Utilized in the development of fertility treatments and hormone therapies.
Mechanism of Action
(Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH exerts its effects by binding to the LHRH receptors on the pituitary gland. This binding stimulates the release of LH and FSH, which in turn regulate the function of the gonads. The compound’s mechanism involves the activation of the G-protein-coupled receptor pathway, leading to the production of secondary messengers that trigger hormone release .
Comparison with Similar Compounds
Similar Compounds
Gonadorelin: Another synthetic analogue of LHRH, used for similar applications.
Leuprolide: A more potent LHRH analogue with longer-lasting effects.
Triptorelin: Used in hormone therapy for prostate cancer and other conditions.
Uniqueness
(Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH is unique due to its specific modifications, such as the replacement of glycine with D-alanine and the addition of a proline amide group. These modifications enhance its stability and potency compared to natural LHRH .
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H71N13O13/c1-5-55-52(78)43-11-8-18-66(43)53(79)42(26-68)65-48(74)37(19-28(2)3)60-45(71)29(4)58-47(73)38(20-30-12-14-33(69)15-13-30)61-51(77)41(25-67)64-49(75)39(21-31-23-56-35-10-7-6-9-34(31)35)62-50(76)40(22-32-24-54-27-57-32)63-46(72)36-16-17-44(70)59-36/h6-7,9-10,12-15,23-24,27-29,36-43,56,67-69H,5,8,11,16-22,25-26H2,1-4H3,(H,54,57)(H,55,78)(H,58,73)(H,59,70)(H,60,71)(H,61,77)(H,62,76)(H,63,72)(H,64,75)(H,65,74)/t29-,36+,37+,38+,39+,40+,41+,42+,43+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STTZWNQPYNOUHL-NTJDMNBESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H71N13O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1098.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
319429-24-8 | |
Record name | (Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH (sea bream) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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